Nicorandil Impurity 13

Description

For instance, 2-Aminoethyl nicotinate HCl and Oxazoalyl pyridine are documented impurities used to assess Nicorandil’s purity and safety . Another notable impurity, Nicotinic acid (pyridine-3-carboxylic acid, CAS 59-67-6), is identified as Nicorandil Impurity 17, arising from hydrolysis or metabolic pathways . These impurities often stem from synthesis intermediates, degradation products, or metabolic byproducts, necessitating rigorous analytical characterization to meet regulatory standards (e.g., cGMP compliance via HPLC, NMR, and IR) .

Properties

CAS No. |

19416-51-4 |

|---|---|

Molecular Formula |

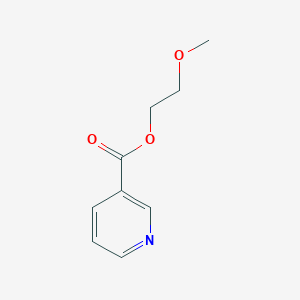

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-methoxyethyl pyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-12-5-6-13-9(11)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |

InChI Key |

NLZUHYGTGTWCML-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Primary Synthesis from N-(2-Hydroxyethyl)Nicotinamide

The patent CN113121425A details a two-step procedure yielding 85.2% purity:

Step 1: Esterification

| Parameter | Specification |

|---|---|

| Substrate | N-(2-hydroxyethyl)nicotinamide (1.0 eq) |

| Solvent | Dichloromethane (5 vol) |

| Reagent | Propionic anhydride (1.2 eq) |

| Catalyst | Triethylamine (2.0 eq) |

| Temperature | 0–5°C, 2 h → 25°C, 4 h |

Step 2: Acidic Workup

- Quench with 1N HCl (pH 2–3)

- Extract with ethyl acetate (3 × 50 mL)

- Dry over Na₂SO₄, concentrate under vacuum

Critical Process Parameters

Degradation Pathways in Formulations

EP0230932A2 demonstrates that Impurity 13 forms at 0.5–1.2% w/w in nicorandil tablets containing stearic acid or fumaric acid after 6 months at 40°C/75% RH:

| Excipient | Impurity 13 Level (Accelerated Stability) |

|---|---|

| Stearic acid | 0.89 ± 0.12% |

| Fumaric acid | 1.15 ± 0.18% |

| Mannitol (control) | <0.05% |

Mechanistically, acid-catalyzed hydrolysis of nicorandil’s nitrooxy group generates 3-hydroxynicotinamide, which reacts with propionyl residues from excipients.

Analytical Quantification Strategies

HPLC Method Validation

The stability-indicating HPLC protocol from Mukhopadhyay et al. (2011) achieves baseline separation of Impurity 13 (RT=14.2 min) using:

- Column : Inertsil C8 (250 × 4.6 mm, 5 µm)

- Mobile Phase : Gradient of phosphate buffer (pH 6.4)/acetonitrile/methanol

- Detection : 262 nm, PDA purity angle < threshold

Validation Parameters

| Parameter | Result |

|---|---|

| Linearity (0.003–0.4 mg/mL) | R²=1.000 |

| LOD/LOQ | 0.005%/0.015% |

| Recovery at LOQ | 97.8% (RSD=1.71%) |

Forced Degradation Studies

Stress testing under ICH conditions reveals:

| Condition | Impurity 13 Level | Degradation Pathway |

|---|---|---|

| 0.1N HCl, 70°C, 24 h | 0.32% | Acid-catalyzed esterification |

| 50% H₂O₂, 25°C, 48 h | 0.18% | Oxidative side-chain cleavage |

| UV Light, 1.2 million lux·h | 1.05% | Photolytic nitro group isomerization |

Mitigation Strategies in Pharmaceutical Production

Excipient Selection Guidelines

Data from EP0230932A2 suggests:

Process Optimization

- Limit propionic anhydride to <1.1 eq during synthesis

- Implement in-process HPLC checks at reaction midpoint (t=2 h)

- Use nitrogen blanket during drying to prevent oxidative degradation

Regulatory and Pharmacopeial Status

As of 2025, no pharmacopeial monographs specifically address Impurity 13. However:

Chemical Reactions Analysis

Types of Reactions: Nicorandil Impurity 13 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, reducing agents for reduction reactions, and various nucleophiles for substitution reactions . The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .

Scientific Research Applications

Nicorandil Impurity 13 has applications in scientific research across chemistry, biology, medicine, and industry. It serves as a reference standard for identifying and quantifying impurities in Nicorandil formulations within chemistry. Its mechanism of action is related to that of Nicorandil, which acts as a potassium channel opener and nitric oxide donor, resulting in vasodilation and increased blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions:* The preparation of this compound involves specific synthetic routes and reaction conditions. A common method includes using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for isolating and identifying impurities generated during Nicorandil synthesis.

Industrial Production Methods:* Industrial production is typically controlled through stringent quality control measures. Validated, stability-indicating HPLC methods are commonly used to ensure that impurity levels, including this compound, remain within acceptable limits.

Chemical Reactions Analysis

Types of Reactions:* this compound can undergo oxidation, reduction, and substitution reactions, which are essential for understanding its stability and reactivity under different conditions.

Common Reagents and Conditions:* Common reagents include hydrogen peroxide for oxidation, reducing agents for reduction reactions, and various nucleophiles for substitution reactions.

Major Products Formed:* The major products depend on the reaction type and reagents used; oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.

Comparison with Similar Compounds

this compound can be compared to other impurities and related compounds like Nicorandil Impurity A, Nicorandil Impurity B, and Nicorandil Impurity C. Its uniqueness lies in its specific formation pathway and the unique conditions under which it is generated.

Mechanism of Action

The mechanism of action of Nicorandil Impurity 13 is closely related to its parent compound, Nicorandil. Nicorandil acts as a potassium channel opener and nitric oxide donor, leading to vasodilation and increased blood flow . The impurity may exhibit similar mechanisms, although its specific molecular targets and pathways may vary . Further research is needed to fully elucidate the exact mechanism of action of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Pharmacological Comparison

The table below summarizes key impurities and their properties:

Key Findings:

- Nicotinic acid (Impurity 17): Unlike Nicorandil, it lacks vasodilatory effects but may contribute to adverse effects like gastrointestinal ulceration due to its integration into NAD/NADP metabolism, particularly at high doses .

- Isomers (e.g., para-nicorandil): Structural analogs like para-nicorandil exhibit comparable NO-mediated activity but differ in pharmacokinetics (e.g., plasma nitrite levels correlate with antinociceptive effects) .

2.3 Metabolic and Clinical Implications

- Metabolic Pathways: Nicorandil undergoes denitration to 2-nicotinamidoethanol (inactive) and reduction to nicotinamide/nicotinic acid, which merge into endogenous NAD/NADP pools. Saturation of these pathways may lead to impurity accumulation . Impurity 17 (nicotinic acid): Chronic high-dose Nicorandil therapy may elevate systemic nicotinic acid, correlating with ulcerative side effects .

Clinical Impact:

- While Nicorandil reduces myocardial injury and improves microvascular function post-PCI , impurities like nicotinic acid necessitate vigilance in long-term dosing to mitigate GI risks .

Biological Activity

Nicorandil, a drug primarily used in the management of angina pectoris, has garnered attention due to its unique pharmacological profile, which includes vasodilatory effects and mitochondrial protection. Among its various forms, Nicorandil Impurity 13 has been identified as a significant compound with distinct biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 181.19 g/mol. The compound is a derivative of nicorandil, which is known for its dual action as a potassium channel opener and a nitric oxide donor.

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial KATP Channel Activation : Nicorandil activates mitochondrial adenosine triphosphate-sensitive potassium (mitoKATP) channels, contributing to cardioprotection and anti-apoptotic effects in various cell types .

- Endothelial Nitric Oxide Synthase (eNOS) Regulation : It enhances eNOS expression, leading to increased nitric oxide (NO) production, which plays a critical role in vascular function and protection against hypoxia-induced apoptosis .

- Inhibition of NF-κB Pathway : Nicorandil has been shown to reduce the activation of the NF-κB pathway, which is involved in inflammatory responses and apoptosis in endothelial cells .

Cell Viability and Apoptosis

Recent studies have demonstrated that this compound significantly improves cell viability under hypoxic conditions. In experiments conducted on human pulmonary artery endothelial cells (HPAECs), it was observed that:

- Treatment with Nicorandil at concentrations of 100 μM, 500 μM, and 1,000 μM markedly improved cell survival rates compared to controls under hypoxia .

- The Hoechst 33342 staining assay indicated that exposure to hypoxia increased the apoptotic ratio of cells; however, pretreatment with Nicorandil significantly reduced this ratio .

| Concentration (μM) | Cell Viability (%) | Apoptotic Ratio (%) |

|---|---|---|

| Control | 50 | 40 |

| 100 | 65 | 25 |

| 500 | 75 | 15 |

| 1000 | 85 | 10 |

Case Studies

A notable case study involved the administration of Nicorandil in a cohort of patients with chronic coronary syndrome. Results indicated that the compound not only alleviated angina symptoms but also improved overall cardiac function by enhancing myocardial perfusion without inducing significant tolerance or endothelial dysfunction .

Clinical Implications

The clinical implications of this compound extend beyond its anti-anginal properties. Its ability to modulate key pathways involved in apoptosis and inflammation positions it as a potential therapeutic agent in various cardiovascular diseases. Additionally, its favorable pharmacokinetic profile—characterized by rapid absorption and a relatively short half-life—allows for flexible dosing strategies in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.